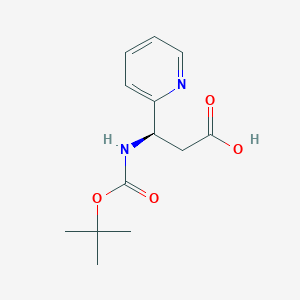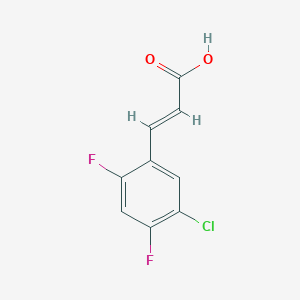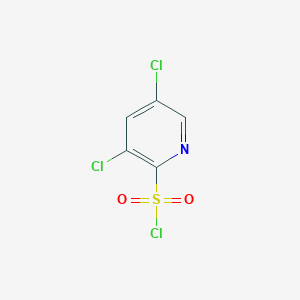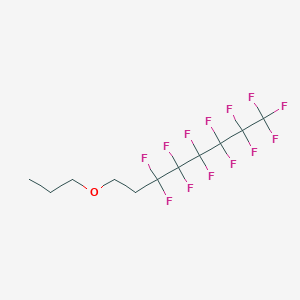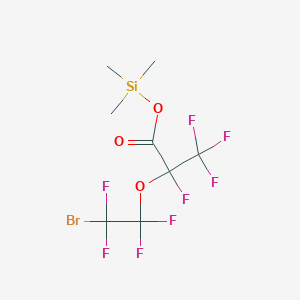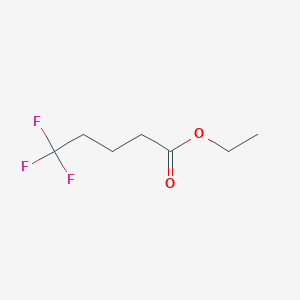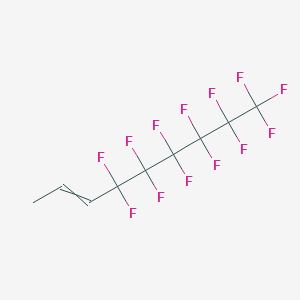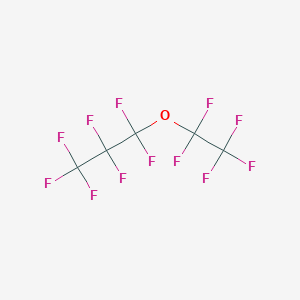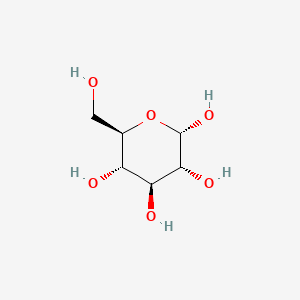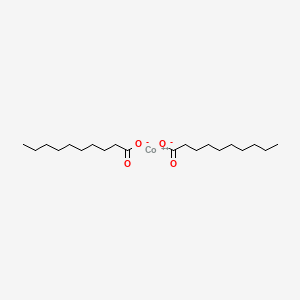
Cobaltous caprate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobaltous caprate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with decanoic acid. The reaction typically involves dissolving the cobalt salt in water or an organic solvent, followed by the addition of decanoic acid. The mixture is then heated to facilitate the reaction, and the product is precipitated out, filtered, and dried.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt(II) oxide or cobalt(II) hydroxide with decanoic acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cobaltous caprate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states using strong reducing agents.
Substitution: The decanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed:
Oxidation: Cobalt(III) decanoate or other cobalt(III) complexes.
Reduction: Metallic cobalt or cobalt(I) complexes.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobaltous caprate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: this compound is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: It is used in the production of cobalt-based materials for batteries, supercapacitors, and other electronic devices.
Wirkmechanismus
The mechanism by which cobaltous caprate exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalysis, cobalt acts as a Lewis acid, facilitating the activation of substrates and promoting chemical reactions. In biological systems, cobalt can interact with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- Cobaltous acetate
- Cobaltous butyrate
- Cobaltous stearate
Cobaltous caprate’s uniqueness lies in its balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where other cobalt carboxylates may not be as effective.
Eigenschaften
CAS-Nummer |
10139-54-5 |
|---|---|
Molekularformel |
C10H20CoO2 |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
cobalt;decanoic acid |
InChI |
InChI=1S/C10H20O2.Co/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
InChI-Schlüssel |
KJONVQWTEXFKKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B8270341.png)
